molecular formula C17H19ClN2OS B3052191 Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-1-hydroxy- CAS No. 3926-66-7

Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-1-hydroxy-

Cat. No. B3052191
CAS RN: 3926-66-7
M. Wt: 334.9 g/mol
InChI Key: FWNNYTKAPJEWGR-UHFFFAOYSA-N
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Description

Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-1-hydroxy-, also known as chlorpromazine hydrochloride, is a dimethylamine derivative of phenothiazine . It is available in tablets for oral administration . It is used in the medical field for various purposes, including the management of psychotic disorders, nausea and vomiting, preoperative sedation, treatment of acute intermittent porphyria, tetanus, bipolar disorder, intractable hiccups, and severe behavioral problems in children .


Molecular Structure Analysis

The molecular structure of chlorpromazine [2-chloro-10-(3-dimethylaminopropyl)-phenothiazine] has been established by x-ray crystallography . The x-ray analysis shows an orientation of the side chain of chlorpromazine away from the mid-line toward the chlorine-substituted aromatic ring .


Physical And Chemical Properties Analysis

Chlorpromazine hydrochloride occurs as white or slightly creamy white, odorless, crystalline powder which darkens on prolonged exposure to light . Each tablet for oral administration contains 10 mg, 25 mg, 50 mg, 100 mg, or 200 mg of chlorpromazine hydrochloride, USP .

Mechanism of Action

The precise mechanism whereby the therapeutic effects of chlorpromazine are produced is not known . The principal pharmacological actions are psychotropic. It also exerts sedative and antiemetic activity. Chlorpromazine has actions at all levels of the central nervous system—primarily at subcortical levels—as well as on multiple organ systems .

Safety and Hazards

Elderly patients with dementia-related psychosis treated with antipsychotic drugs are at an increased risk of death . Most of the deaths appeared to be either cardiovascular (e.g., heart failure, sudden death) or infectious (e.g., pneumonia) in nature . Chlorpromazine hydrochloride is not approved for the treatment of patients with dementia-related psychosis .

properties

IUPAC Name

2-chloro-10-[3-(dimethylamino)propyl]phenothiazin-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2OS/c1-19(2)10-5-11-20-13-6-3-4-7-14(13)22-15-9-8-12(18)17(21)16(15)20/h3-4,6-9,21H,5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNNYTKAPJEWGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1C(=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192509
Record name Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-1-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-1-hydroxy-

CAS RN

3926-66-7
Record name 2-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3926-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-1-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003926667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-1-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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